molecular formula C17H17N3O2 B245075 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Número de catálogo B245075
Peso molecular: 295.34 g/mol
Clave InChI: GFJZRJAYPJKHNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide, commonly known as JNJ-1661010, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in 2006. Since then, JNJ-1661010 has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

JNJ-1661010 is a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain, and addiction. By blocking the CB1 receptor, JNJ-1661010 reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these physiological processes.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects, including a reduction in food intake and body weight gain, a decrease in drug-seeking behavior, and an improvement in glucose metabolism. It has also been found to have analgesic effects in animal models of pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of JNJ-1661010 is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and its long-term safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several potential future directions for the study of JNJ-1661010, including its use as a treatment for obesity, addiction, and pain management. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for use in combination with other drugs or therapies. Additionally, the development of more selective and potent CB1 receptor antagonists may lead to improved therapeutic outcomes.

Métodos De Síntesis

The synthesis of JNJ-1661010 involves several steps, starting with the reaction of 2-methyl-3-(2-nitrophenyl)oxazolo[4,5-b]pyridine with butanoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with 4-bromobenzoyl chloride to yield the final product.

Aplicaciones Científicas De Investigación

JNJ-1661010 has been studied extensively for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and pain management. In preclinical studies, JNJ-1661010 has been found to reduce food intake and body weight gain in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction.

Propiedades

Fórmula molecular

C17H17N3O2

Peso molecular

295.34 g/mol

Nombre IUPAC

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3O2/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)17-20-16-14(22-17)9-5-10-18-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21)

Clave InChI

GFJZRJAYPJKHNF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

SMILES canónico

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.